
Thio-maltopentaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thio-Maltopentaose is an oligosaccharide derivative where one or more oxygen atoms in the maltopentaose structure are replaced by sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thio-Maltopentaose typically involves the substitution of oxygen atoms in maltopentaose with sulfur atoms. This can be achieved through several synthetic routes, including:
Thio-glycosylation: This method involves the reaction of maltopentaose with thiol-containing reagents under acidic or basic conditions to replace the oxygen atoms with sulfur.
Sulfur Insertion: Another approach is the direct insertion of sulfur atoms into the glycosidic bonds of maltopentaose using sulfurizing agents.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using cyclodextrin glycosyltransferase from bacteria such as Bacillus circulans. This enzyme can facilitate the incorporation of sulfur atoms into the maltopentaose structure under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Thio-Maltopentaose can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Thio-Maltopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of sulfur substitution in oligosaccharides.
Biology: Investigated for its potential role in modulating biological processes due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a precursor for the synthesis of other sulfur-containing compounds
Mecanismo De Acción
The mechanism by which Thio-Maltopentaose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes such as cyclodextrin glycosyltransferase, altering their activity and influencing the production of cyclic maltooligosaccharides . The sulfur atoms in this compound can also participate in redox reactions, impacting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Thio-Maltopentaose can be compared with other sulfur-containing oligosaccharides and thioglycosides. Similar compounds include:
Thio-Maltotriose: A shorter oligosaccharide with sulfur substitution.
Thio-Maltotetraose: An intermediate-length oligosaccharide with sulfur atoms.
Thioglucose: A monosaccharide derivative with sulfur substitution.
Uniqueness: this compound is unique due to its specific length and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties compared to shorter or longer sulfur-containing oligosaccharides .
Propiedades
Fórmula molecular |
C30H52O23S3 |
|---|---|
Peso molecular |
876.9 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
Clave InChI |
HQMKYAZGNUQLJB-DCFYERRSSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
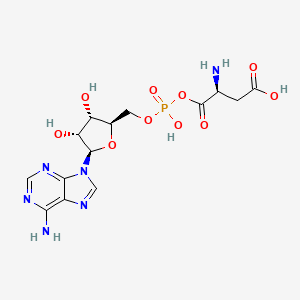
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
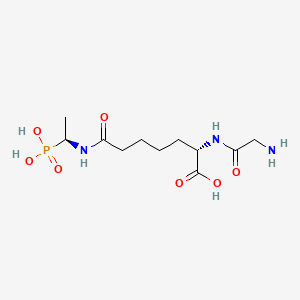
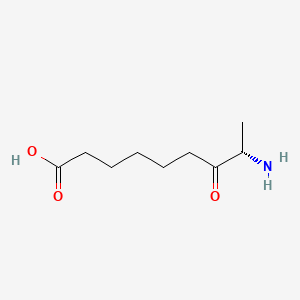
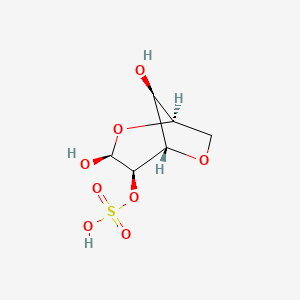



![[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B10778476.png)
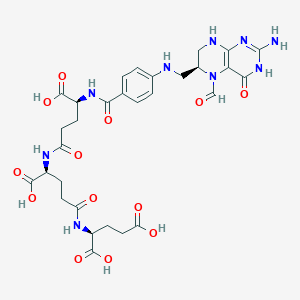
![4-[3-Carboxymethyl-3-(4-phosphonooxy-benzyl)-ureido]-4-[(3-cyclohexyl-propyl)-methyl-carbamoyl]butyric acid](/img/structure/B10778486.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)